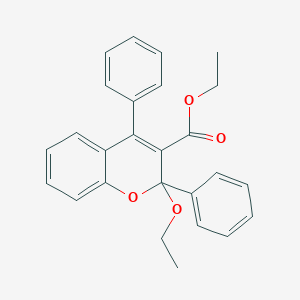
ethyl 2-ethoxy-2,4-diphenylchromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester is a chemical compound with the molecular formula C26H24O4 and a molecular weight of 400.47 g/mol . It is known for its unique structure, which includes a benzopyran ring system substituted with ethoxy and diphenyl groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-ethoxy-2,4-diphenyl-2H-chromene-3-carboxylic acid with ethanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to fully elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
7-Methylcoumarin: Another benzopyran derivative with similar structural features but different substituents.
Ethyl coumarin-3-carboxylate: Shares the benzopyran core but differs in the substituents attached to the ring
Uniqueness
2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester is unique due to its specific combination of ethoxy and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
19723-39-8 |
|---|---|
Molecular Formula |
C26H24O4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 2-ethoxy-2,4-diphenylchromene-3-carboxylate |
InChI |
InChI=1S/C26H24O4/c1-3-28-25(27)24-23(19-13-7-5-8-14-19)21-17-11-12-18-22(21)30-26(24,29-4-2)20-15-9-6-10-16-20/h5-18H,3-4H2,1-2H3 |
InChI Key |
CCRDIEHZFWQCPL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)OCC)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)OCC)C4=CC=CC=C4 |
Synonyms |
2-Ethoxy-2,4-diphenyl-2H-1-benzopyran-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















